molecular formula C13H12N2O3 B13643786 1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid

1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13643786
M. Wt: 244.25 g/mol
InChI Key: ZLNDUOFDNMCDSU-UHFFFAOYSA-N
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Description

1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid is a complex organic compound with a molecular weight of 244.25 g/mol It is known for its unique structure, which includes a cyanophenyl group attached to a pyrrolidine ring

Preparation Methods

The synthesis of 1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 3-cyanobenzyl bromide with pyrrolidine-2,5-dione under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid can be compared with similar compounds such as:

    1-[(4-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with the cyanophenyl group in a different position.

    1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

1-[(3-cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H12N2O3/c14-7-9-2-1-3-10(6-9)8-15-11(13(17)18)4-5-12(15)16/h1-3,6,11H,4-5,8H2,(H,17,18)

InChI Key

ZLNDUOFDNMCDSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CC2=CC(=CC=C2)C#N

Origin of Product

United States

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